Product packaging for Azasetron hydrochloride(Cat. No.:CAS No. 141922-90-9)

Azasetron hydrochloride

Cat. No.: B137335
CAS No.: 141922-90-9
M. Wt: 386.3 g/mol
InChI Key: DBMKBKPJYAHLQP-UHFFFAOYSA-N
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Description

Historical Context and Evolution of 5-HT3 Receptor Antagonists in Clinical Science

The journey to understanding and developing 5-HT3 receptor antagonists began in 1957 when John Gaddum and Zuleika P. Picarelli first proposed the existence of two distinct serotonin (B10506) receptor subtypes, which they named M and D receptors. wikipedia.orgamegroups.org The 5-HT3 receptor was later identified as corresponding to the M receptor. wikipedia.orgamegroups.org For years, the role of serotonin (5-hydroxytryptamine, or 5-HT) in emesis was investigated, and in the 1970s, researchers discovered that metoclopramide (B1676508) and cocaine acted as weak antagonists at this receptor site. wikipedia.orgamegroups.org

A major breakthrough occurred with the synthesis of MDL 72222, the first potent and truly selective 5-HT3 receptor antagonist. wikipedia.org This paved the way for the development of a new class of antiemetic drugs. The early 1990s marked a significant turning point with the introduction of the first selective 5-HT3 receptor antagonists, ondansetron (B39145) and granisetron (B54018), which were approved in 1991 and 1993, respectively. wikipedia.orgamegroups.org These drugs, informally known as "setrons," quickly became the cornerstone of therapy for managing nausea and vomiting, particularly the acute emesis induced by cancer chemotherapy. wikipedia.org

The development continued with the approval of tropisetron (B1223216) in 1994 and dolasetron (B1670872) in 1997. wikipedia.orgamegroups.org A second-generation antagonist, palonosetron, with a longer half-life and higher receptor binding affinity, was approved in 2003, offering improved efficacy in preventing delayed chemotherapy-induced nausea and vomiting (CINV). wikipedia.orgamegroups.orgmdpi.com The evolution of this drug class represented a dramatic improvement in patient care, providing highly effective tools to counteract one of the most distressing side effects of chemotherapy. wikipedia.orgamegroups.org

Azasetron (B53510) Hydrochloride as a Selective Serotonin 5-HT3 Receptor Antagonist: Research Trajectory

Azasetron, identified by the code Y-25130, emerged as a potent and highly selective 5-HT3 receptor antagonist. medchemexpress.com First approved for use in Japan in 1994, it is marketed under the trade name Serotone. wikipedia.orgoncotarget.comnih.gov Chemically, Azasetron is a benzamide (B126) derivative, a structural classification that distinguishes it from other first-generation 5-HT3 antagonists like ondansetron (a carbazole (B46965) derivative) and granisetron (an indazole). nih.gove-crt.orgnih.gov This structural difference contributes to its distinct pharmacokinetic profile. nih.gov

Research has highlighted Azasetron's high affinity for the 5-HT3 receptor and its longer duration of action compared to some other antagonists. e-crt.orge-crt.org The mechanism of action involves competitively blocking serotonin from binding to 5-HT3 receptors. patsnap.com These receptors are located on vagal afferent nerves in the gastrointestinal tract and in key areas of the brain, such as the chemoreceptor trigger zone (CTZ). patsnap.comamegroups.orgpatsnap.com During chemotherapy or following surgery, enterochromaffin cells in the gut release large amounts of serotonin, which activates these receptors and initiates the vomiting reflex. patsnap.compatsnap.com By blocking these sites, Azasetron effectively interrupts the signaling pathway that leads to nausea and vomiting. patsnap.compatsnap.com Its high selectivity ensures it primarily targets the 5-HT3 receptors, minimizing interaction with other serotonin receptor subtypes. patsnap.com

Table 1: Comparative Characteristics of Select 5-HT3 Receptor Antagonists

Compound Chemical Class Key Features Year Approved
Ondansetron Carbazole Derivative amegroups.org Prototypical first-generation antagonist. wikipedia.org 1991 wikipedia.org
Granisetron Indazole Derivative amegroups.org Noted for effectiveness in delayed CINV. wikipedia.org 1993 wikipedia.org
Azasetron Benzamide Derivative nih.govnih.gov High receptor affinity and longer duration of action. e-crt.orge-crt.org 1994 oncotarget.comnih.gov
Dolasetron Indole Derivative amegroups.org A prodrug, metabolized to active hydrodolasetron. wikipedia.org 1997 wikipedia.orgamegroups.org
Palonosetron Isoquinoline Derivative amegroups.org Second-generation antagonist with very high affinity and a long half-life (~40 hours). wikipedia.orgamegroups.org 2003 wikipedia.orgamegroups.org

Significance of Azasetron Hydrochloride Research within Modern Antiemetic Strategies

This compound holds a significant place in the therapeutic arsenal (B13267) against CINV and postoperative nausea and vomiting (PONV). patsnap.com Its efficacy has been demonstrated in numerous clinical settings. patsnap.comwikipedia.org Research has established it as a staple for managing nausea and vomiting associated with chemotherapy, radiotherapy, and surgery. patsnap.com The co-administration of Azasetron with the corticosteroid dexamethasone (B1670325) has been shown to be more effective in reducing CINV compared to Azasetron alone, particularly in patients undergoing cisplatin (B142131) chemotherapy. oncotarget.comnih.gov

Comparative clinical trials have been crucial in defining Azasetron's role. For instance, studies have compared its efficacy against ondansetron, another widely used 5-HT3 antagonist. While Azasetron has shown efficacy in preventing acute CINV and PONV, some research has explored its role in delayed CINV. e-crt.orgnih.gov One multicenter, randomized, double-blind trial compared Azasetron with ondansetron for the prevention of delayed CINV. nih.gov The study found that Azasetron did not demonstrate non-inferiority to ondansetron in this specific context. e-crt.orgnih.gov However, in the prevention of PONV in patients undergoing gynecological laparoscopic surgery, Azasetron (10 mg) was found to have a similar incidence of PONV as ondansetron (8 mg), and was noted to be more effective in the intermediate post-operative period between 12 and 24 hours. nih.gov

Such research is vital for refining antiemetic guidelines and tailoring treatments to specific patient needs and clinical scenarios. The investigation into Azasetron and its enantiomers continues, with Arazasetron besylate (the R-enantiomer of azasetron) being studied for potential applications in preventing hearing loss. wikipedia.org These ongoing studies underscore the continued relevance of Azasetron research in expanding the applications of 5-HT3 receptor antagonists in pharmacotherapy. patsnap.comwikipedia.org

Table 2: Example Research Finding from a Comparative Trial

Trial Focus Comparison Groups Primary Endpoint Key Finding Source
Prevention of Delayed CINV Azasetron vs. Ondansetron Complete Response (CR) over days 2-6 The CR rate was 45% in the azasetron group and 54.5% in the ondansetron group. The non-inferiority of azasetron was not proven for delayed CINV in this study. e-crt.orgnih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21Cl2N3O3 B137335 Azasetron hydrochloride CAS No. 141922-90-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMKBKPJYAHLQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00924358
Record name N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1)
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Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123040-16-4
Record name Y 25130
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URL https://commonchemistry.cas.org/detail?cas_rn=123040-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azasetron hydrochloride [JAN]
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Record name N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1)
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Record name N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride
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Record name AZASETRON HYDROCHLORIDE
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Molecular and Cellular Pharmacodynamics of Azasetron Hydrochloride

Mechanism of 5-HT3 Receptor Antagonism by Azasetron (B53510) Hydrochloride

The antiemetic effect of azasetron hydrochloride is a direct consequence of its ability to block 5-HT3 receptors located in the central and peripheral nervous systems. patsnap.com When cytotoxic chemotherapy or radiation therapy is administered, enterochromaffin cells in the gastrointestinal tract release large quantities of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). patsnap.comresearchgate.net This surge in serotonin activates 5-HT3 receptors on vagal afferent nerves and in the chemoreceptor trigger zone (CTZ) of the brain, initiating the vomiting reflex. patsnap.comwikipedia.org this compound acts as a competitive antagonist at these receptors, preventing serotonin from binding and thereby interrupting the emetic signaling cascade. patsnap.com

Competitive Binding Kinetics at 5-HT3 Receptors

This compound exhibits competitive binding kinetics at 5-HT3 receptors. patsnap.com This means that it reversibly binds to the same site on the receptor as the endogenous agonist, serotonin. The binding of this compound does not activate the receptor but instead blocks serotonin from binding and initiating the downstream signaling that leads to nausea and vomiting. patsnap.com Studies have shown that azasetron concentration-dependently competes with radiolabeled ligands, such as [3H]granisetron, for binding to 5-HT3 receptors. researchgate.net The competitive nature of this interaction is a key feature of its pharmacological profile, allowing it to effectively counteract the effects of excess serotonin released during emetogenic therapies.

Receptor Binding Affinity and Selectivity Profile

This compound demonstrates a high affinity and selectivity for the 5-HT3 receptor. patsnap.comglpbio.com Research has indicated a high affinity of azasetron for 5-HT3 receptors in the small intestine of rats. nih.govresearchgate.net This high affinity contributes to its potent antiemetic effects. patsnap.com

In terms of selectivity, this compound shows a strong preference for the 5-HT3 receptor subtype over other serotonin receptor subtypes and other neurotransmitter receptors. glpbio.com This selectivity is crucial as it minimizes the potential for off-target effects that can be associated with less selective antiemetic agents. patsnap.com

Receptor/TargetBinding Affinity (IC50/Ki)
5-HT3 Receptor Ki: 2.9 nM glpbio.com
Histamine H1 Receptors IC50: 4.4 µM glpbio.com
5-HT1A, 5-HT2, Dopamine (B1211576) D1, Dopamine D2, Alpha 1-adrenoceptor, Alpha 2-adrenoceptor, Muscarinic, Benzodiazepine Receptors No significant affinity at 10 µM glpbio.com

This table summarizes the binding affinity of this compound for various receptors, highlighting its high affinity and selectivity for the 5-HT3 receptor.

Conformational Changes and Allosteric Modulation of 5-HT3 Receptors by this compound

The binding of an antagonist like azasetron to the 5-HT3 receptor is believed to stabilize the receptor in an inactive or "closed" conformational state. nih.govelifesciences.org The 5-HT3 receptor is a pentameric ligand-gated ion channel, and the binding of an agonist like serotonin induces a conformational change that opens the central ion pore. nih.govnih.gov In contrast, competitive antagonists such as the setrons bind to the orthosteric site and prevent this agonist-induced activation. elifesciences.orgnih.gov

While azasetron is primarily a competitive antagonist, the broader class of 5-HT3 receptor modulators also includes allosteric modulators. These compounds bind to a site distinct from the agonist-binding site and can either enhance or inhibit receptor function. nih.gov The interaction of azasetron itself is focused on the competitive blockade of the serotonin binding site, thereby preventing the conformational changes necessary for channel opening. elifesciences.org

Neurotransmitter Pathway Modulation in Emesis Control

The antiemetic action of this compound is realized through its modulation of key neurotransmitter pathways involved in the complex process of emesis.

Inhibition of Serotonin-Induced Vagal Afferent Activation

A primary mechanism by which chemotherapy and radiation induce emesis is through the release of serotonin from enterochromaffin cells in the gut. patsnap.comresearchgate.net This released serotonin then stimulates 5-HT3 receptors on peripheral vagal afferent nerve fibers, which transmit the emetic signals to the brainstem. wikipedia.orgnih.govjst.go.jp this compound, by blocking these peripheral 5-HT3 receptors, effectively inhibits this initial step in the emetic reflex. patsnap.comjst.go.jp This blockade of vagal afferent activation is a critical component of its antiemetic efficacy.

Impact on Nucleus Tractus Solitarius Signaling

The Nucleus Tractus Solitarius (NTS), a critical brainstem region for integrating sensory information from the viscera, plays a pivotal role in the emetic reflex. The signaling cascade within the NTS is significantly modulated by the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) through its interaction with various receptors, most notably the 5-HT3 receptor. This compound, as a potent and selective 5-HT3 receptor antagonist, exerts its primary antiemetic effect by directly interfering with this signaling pathway. amegroups.orgwikipedia.org

The NTS, along with the area postrema, contains a high density of 5-HT3 receptors. amegroups.orgresearchgate.net These receptors are ligand-gated ion channels, and their activation by serotonin leads to a rapid influx of cations, particularly Ca2+, into the neuron. plos.orgnih.gov This influx of calcium ions acts as a crucial second messenger, initiating a cascade of intracellular signaling events that ultimately lead to the generation of emetic signals. plos.orgmdpi.com

Research has elucidated the downstream consequences of this 5-HT3 receptor-mediated calcium influx. The increase in intracellular Ca2+ activates Ca2+/calmodulin-dependent protein kinase II (CaMKII). plos.orgnih.gov Activated CaMKII, in turn, can phosphorylate and activate other signaling molecules, including the extracellular signal-regulated kinase 1/2 (ERK1/2). plos.orgnih.gov This sequential activation of the CaMKII and ERK1/2 pathway within the brainstem, including the NTS, is a key mechanism through which serotonin promotes the vomiting reflex. plos.orgnih.gov

This compound, with its high binding affinity for the 5-HT3 receptor (pKi = 9.27), functions as a competitive antagonist at this site. wikipedia.org By occupying the receptor, it prevents serotonin from binding and, consequently, blocks the opening of the ion channel. amegroups.org This blockade effectively prevents the initial Ca2+ influx and the subsequent activation of the CaMKII-ERK1/2 signaling cascade. plos.orgnih.gov The interruption of this critical signaling pathway within the NTS is a cornerstone of the antiemetic efficacy of this compound.

The electrophysiological consequence of 5-HT3 receptor activation in the NTS is a rapid depolarization of neurons, leading to the transmission of emetic signals. mdpi.com Studies on the electrophysiological effects of serotonin in the NTS have shown that it can modulate neuronal firing rates, and the fast excitatory transmission is mediated by 5-HT3 receptors. nih.gov By preventing this depolarization, this compound effectively dampens the excitability of NTS neurons in response to emetogenic stimuli that trigger serotonin release.

Table 1: Key Molecules in this compound's Impact on NTS Signaling

Compound NameRole in NTS Signaling Pathway
This compoundA selective 5-HT3 receptor antagonist that blocks serotonin binding. wikipedia.orgdrugbank.com
Serotonin (5-HT)Neurotransmitter that activates 5-HT3 receptors in the NTS, initiating the emetic signal. amegroups.orgplos.org
5-HT3 ReceptorLigand-gated ion channel in the NTS that, upon activation, allows for Ca2+ influx. researchgate.netplos.org
Calcium (Ca2+)Second messenger that initiates downstream signaling cascades upon entering the neuron. plos.orgnih.gov
CaMKIIA kinase activated by increased intracellular Ca2+, a key component of the emetic signaling pathway. plos.orgnih.gov
ERK1/2A downstream kinase activated by the CaMKII pathway, involved in propagating the emetic signal. plos.orgnih.gov
PalonosetronAnother 5-HT3 receptor antagonist used in studies demonstrating the role of the CaMKII/ERK1/2 pathway. plos.orgnih.gov
2-MethylserotoninA selective 5-HT3 receptor agonist used experimentally to stimulate the emetic signaling pathway. plos.orgnih.gov

Pharmacokinetic Research on Azasetron Hydrochloride

Preclinical Pharmacokinetic Characterization

Preclinical studies in animal models are fundamental to determining the pharmacokinetic properties of a new drug. These studies provide essential data on how the drug is handled by a living organism before it is administered to humans.

Absorption Mechanisms and Bioavailability Studies in Animal Models

The absorption of azasetron (B53510) hydrochloride has been investigated through various routes of administration in animal models, revealing significant differences in bioavailability.

In rabbits, a study comparing oral and rectal administration found that the bioavailability of azasetron was significantly higher when administered rectally (52.9%) compared to orally (21.6%). nih.gov The peak serum concentration (Cmax) was also substantially higher after rectal administration (904.8 ng/ml) than after oral administration (124.7 ng/ml), and the time to reach peak concentration (tmax) was shorter (0.18 h vs. 0.85 h, respectively). nih.gov These findings suggest that azasetron is absorbed more rapidly and to a greater extent from the rectum than the intestine in rabbits. nih.gov

Orally administered azasetron has demonstrated good bioavailability, estimated to be around 90%, which is attributed to a saturable transport mechanism in the small intestine. nih.gov Furthermore, the development of a transdermal patch for azasetron has been explored, with studies in Bama miniature pigs showing sustained release profiles for up to 216 hours. researchgate.net This indicates the potential for alternative delivery systems to maintain therapeutic drug levels over an extended period. researchgate.net

Table 1: Bioavailability of Azasetron in Animal Models

Animal Model Route of Administration Absolute Bioavailability (%) Cmax (ng/mL) Tmax (h) Source
Rabbit Rectal 52.9 904.8 0.18 nih.gov
Rabbit Oral 21.6 124.7 0.85 nih.gov
General (not specified) Oral ~90 Not specified Not specified nih.gov

Distribution Dynamics and Tissue Penetration Profiles, including Central Nervous System Distribution

Once absorbed, azasetron is widely distributed throughout the body. patsnap.com However, its penetration into the central nervous system (CNS) appears to be limited.

Studies have indicated that azasetron exhibits far less brain distribution compared to other 5-HT3 receptor antagonists like ondansetron (B39145). nih.gov There is little correlation between the concentration of azasetron in the blood and the brain. nih.gov This characteristic is significant as the mechanisms of chemotherapy-induced nausea and vomiting are mediated by neurotransmitters in both the gastrointestinal tract and the CNS. nih.gov The lower CNS penetration of azasetron might influence its efficacy profile, particularly in delayed CINV, where central mechanisms are thought to play a more prominent role. nih.gov In contrast, ondansetron shows a good correlation between plasma and cerebrospinal fluid concentrations. nih.gov

Metabolic Pathways and Enzyme Involvement

The metabolism of azasetron hydrochloride involves several enzymatic pathways, primarily occurring in the liver. patsnap.com A significant portion of the drug, approximately 60-70% of an administered dose, is excreted unchanged in the urine, indicating that metabolism is not the sole route of elimination. nih.gov

The cytochrome P450 (CYP450) enzyme system, a major player in the metabolism of many drugs, is involved in the hepatic metabolism of azasetron. patsnap.comnih.gov However, in vitro data suggests that azasetron does not cause clinically significant drug interactions mediated by CYP enzymes. nih.gov This is an important consideration for patients who may be taking multiple medications concurrently.

The primary metabolites of azasetron result from the metabolic processes described above. While a substantial portion of the drug is excreted in its original form, the metabolites that are formed are generally considered to be less active than the parent compound. nih.govnih.gov The main metabolic reactions include processes mediated by CYP450 enzymes and N-oxidation by FMOs. patsnap.comjst.go.jp

Excretion Routes and Unmetabolized Fraction Elimination

This compound is primarily eliminated from the body through the kidneys. patsnap.com A significant and distinguishing feature of its pharmacokinetic profile is the large proportion of the drug that is excreted without being metabolized. nih.govnih.gov Research indicates that approximately 60% to 70% of azasetron, whether administered intravenously or orally, is excreted in the urine as the unmetabolized, or unchanged, form. nih.govnih.govwikipedia.org This characteristic sets it apart from many other drugs in the 'setron' class, which typically undergo extensive metabolism before excretion. nih.gov

Comparative Pharmacokinetics with Other 5-HT3 Receptor Antagonists

While 5-HT3 receptor antagonists share a common mechanism of action, they exhibit notable differences in their pharmacokinetic profiles, including their metabolism and bioavailability. wikipedia.orgnih.gov Azasetron, a benzamide (B126) derivative, has a different chemical structure from indole-type antagonists like ondansetron, granisetron (B54018), and tropisetron (B1223216), which contributes to these pharmacokinetic variations. nih.gov

Differences in Metabolic Profiles Among Setrons

The metabolic pathways for 5-HT3 receptor antagonists, informally known as 'setrons', vary considerably, often involving different cytochrome P450 (CYP) enzymes. wikipedia.orgwjgnet.com

This compound stands out because it is largely excreted in its original form, suggesting it does not undergo the extensive metabolism seen with other setrons. nih.gov In vitro data indicates that azasetron is unlikely to cause clinically significant drug interactions mediated by CYP enzymes. nih.govwjgnet.com

In contrast, other setrons are more heavily metabolized:

Ondansetron is cleared by multiple CYP enzymes, including CYP3A4, CYP2D6, and CYP1A2, with no single enzyme dominating the process. wjgnet.comnih.govdrugbank.com

Granisetron undergoes first-pass metabolism, primarily by the CYP2D6 enzyme. nih.gov It is metabolized into 7-hydroxygranisetron (B160284) and 9'N-desmethylgranisetron, with studies indicating CYP1A1 and CYP3A4 as responsible enzymes. europa.eu

Dolasetron (B1670872) is a prodrug that is quickly converted by the enzyme carbonyl reductase into its active metabolite, hydrodolasetron. nih.govwjgnet.com

Palonosetron is metabolized in the liver, with approximately 50% undergoing this process. nih.gov CYP2D6 is the main enzyme involved in its metabolism. nih.gov

Tropisetron 's metabolism is almost entirely dependent on the CYP2D6 enzyme. nih.gov

Metabolic Profile Comparison of Setrons
CompoundPrimary Metabolic Pathway / Key Enzymes
AzasetronPrimarily excreted unmetabolized (60-70%). nih.gov Not a significant substrate for CYP enzymes. wjgnet.com
OndansetronMetabolized by multiple CYP enzymes: CYP3A4, CYP2D6, CYP1A2. nih.govdrugbank.com
GranisetronMetabolized by CYP2D6, CYP1A1, and CYP3A4. nih.goveuropa.eu
DolasetronRapidly metabolized by carbonyl reductase to active metabolite (hydrodolasetron). nih.gov
PalonosetronMetabolized by CYP2D6. nih.gov
TropisetronMetabolism is almost exclusively dependent on CYP2D6. nih.gov

Bioavailability Comparisons Across 5-HT3 Receptor Antagonists

Bioavailability, the proportion of a drug that enters circulation and is able to have an active effect, also differs among the 5-HT3 receptor antagonists.

This compound demonstrates excellent bioavailability, with approximately 90% of an oral dose being absorbed. nih.govwikipedia.org This high rate is attributed to a saturable transport mechanism in the small intestine. nih.gov

This contrasts with some of the first-generation setrons. For instance, both ondansetron and granisetron have a lower oral bioavailability of about 60%. nih.govpharmgkb.org

Oral Bioavailability of Select 5-HT3 Antagonists
CompoundOral Bioavailability
This compound~90% nih.govwikipedia.org
Ondansetron~60% nih.govpharmgkb.org
Granisetron~60% nih.gov

Preclinical Investigations of Azasetron Hydrochloride

In Vitro Pharmacological Characterization

The in vitro evaluation of Azasetron (B53510) hydrochloride has focused on its interaction with the 5-HT3 receptor, the primary target for its therapeutic effect. These studies have quantified its binding affinity and functional antagonism at the receptor level.

Receptor binding assays are fundamental in determining the affinity of a drug for its target. Studies investigating Azasetron hydrochloride's affinity for the 5-HT3 receptor have demonstrated its high potency. In one key study, the binding affinity of Azasetron was evaluated in a tissue preparation from the small intestine of rats, using [3H]granisetron as the specific radioligand. nih.gov

The results showed that Azasetron concentration-dependently competed with [3H]granisetron for a single population of saturable 5-HT3 binding sites. nih.gov This competitive binding indicates that Azasetron directly interacts with the same receptor site as granisetron (B54018). The study determined a dissociation constant (Ki) value of 0.33 nM, signifying a very high affinity for the 5-HT3 receptor in this gastrointestinal tissue, which is a primary site of action for antiemetics used in chemotherapy-induced emesis. nih.gov Other pharmacological data corroborate this high affinity, reporting a pKi value of 9.27. wikipedia.org This high binding affinity is a key characteristic of its potent antagonist activity.

Table 1: 5-HT3 Receptor Binding Affinity of this compound

Parameter Value Tissue/System Radioligand
Ki 0.33 nM Rat Small Intestine [3H]granisetron

Beyond receptor binding, the functional antagonistic activity of Azasetron has been characterized in isolated tissue preparations. These ex vivo models allow for the assessment of a drug's ability to inhibit the physiological response mediated by receptor activation. The 5-HT3 receptors located on peripheral neurons, such as those of the vagus nerve, are critical in initiating the vomiting reflex. amegroups.org

While specific functional studies on Azasetron in isolated tissue preparations are not extensively detailed in publicly available literature, its potent competitive binding affinity, as demonstrated in rat intestinal tissue, strongly supports its role as an antagonist. nih.gov By occupying the 5-HT3 receptor, Azasetron effectively blocks the action of serotonin (B10506) (5-HT), preventing the depolarization of vagal afferent nerves that would otherwise transmit emetogenic signals to the central nervous system. amegroups.org The mechanism of action for all 5-HT3 receptor antagonists involves this blockade of serotonin's effects, which are released in large quantities by enterochromaffin cells in the gut following cytotoxic insults like chemotherapy and radiation. amegroups.orgamegroups.cn

Neuropharmacological Research Beyond Emesis

Beyond its well-established role in managing emesis, preclinical research has begun to explore the broader neuropharmacological activities of this compound and related compounds. These investigations delve into its potential effects on neuronal protection, substance abuse disorders, and general central nervous system (CNS) activity, primarily through its mechanism as a serotonin 5-HT3 receptor antagonist.

In this study, rat hippocampal slices were subjected to hypoxia and hypoglycemia to simulate ischemic conditions, leading to a decrease in the CA1 field potential, an indicator of neuronal damage. Treatment with the 5-HT3 receptor agonist 2-methyl-5-HT exacerbated this ischemia-induced decrease. Conversely, the application of the 5-HT3 receptor antagonist Y-25130 offered dose-dependent neuroprotection against this ischemic damage nih.gov. The protective action of Y-25130 was significant and was blocked by co-treatment with the 5-HT3 agonist, confirming the involvement of the 5-HT3 receptor in this neuroprotective mechanism nih.gov. These findings suggest that the stimulation of 5-HT3 receptors may play a detrimental role in the progression of ischemic damage, and conversely, blockade of these receptors could be a viable strategy for neuroprotection nih.gov. Although this provides a strong rationale for investigating this compound in ischemia models, direct experimental evidence is currently lacking.

Table 1: Neuroprotective Effect of a 5-HT3 Receptor Antagonist in a Rat Hippocampal Slice Ischemia Model
CompoundModelKey FindingMechanism Implication
Y-25130 (5-HT3 Antagonist)Hypoxia/Hypoglycemia in Rat Hippocampal SlicesDose-dependent neuroprotection against ischemia-induced decrease in CA1 field potential.Blockade of 5-HT3 receptors is neuroprotective in this in vitro ischemia model.
2-methyl-5-HT (5-HT3 Agonist)Hypoxia/Hypoglycemia in Rat Hippocampal SlicesExacerbated the ischemia-induced decrease in CA1 field potential.Stimulation of 5-HT3 receptors is detrimental in this in vitro ischemia model.

The involvement of the serotonin system in the neurobiology of substance abuse is an active area of research. Preclinical studies have investigated the potential of 5-HT3 receptor antagonists, including this compound, to modulate the behavioral effects of psychostimulants like cocaine. One key area of focus is behavioral sensitization, a phenomenon where repeated administration of a drug leads to a progressively enhanced behavioral response, which is thought to model some aspects of addiction.

A study in male ddY mice investigated the effects of azasetron on cocaine-induced behavioral sensitization nih.govnih.gov. In this model, repeated administration of cocaine over seven days led to a significant enhancement of locomotor activity, a sensitization that persisted even after a withdrawal period nih.govnih.gov. The co-administration of this compound with cocaine during this seven-day period was found to significantly reduce the development of cocaine-induced behavioral sensitization, as observed after a seven-day withdrawal period nih.govnih.gov. This finding suggests that the 5-HT3 receptor plays a role in the development and expression of behavioral sensitization to cocaine in mice nih.govnih.gov.

Table 2: Effect of this compound on Cocaine-Induced Behavioral Sensitization in Mice
Animal ModelTreatment GroupsPrimary Outcome MeasureKey Finding
Male ddY Mice- Cocaine alone (repeated administration)
  • Azasetron + Cocaine (co-administration)
  • Locomotor activity (Behavioral Sensitization)Coadministration of azasetron with cocaine significantly reduced the development of cocaine-induced behavioral sensitization after a withdrawal period.

    The distribution of 5-HT3 receptors in brain regions associated with mood and cognition, such as the hippocampus and prefrontal cortex, has prompted interest in the potential broader CNS activities of 5-HT3 antagonists beyond emesis. However, preclinical studies specifically investigating the effects of this compound on conditions like anxiety, depression, or learning and memory are limited in the available scientific literature.

    Research on other 5-HT3 receptor antagonists, such as ondansetron (B39145), has shown some evidence of anxiolytic-like activity in animal models jmsh.ac.in. For instance, studies using models like the elevated plus maze have demonstrated that ondansetron can produce anxiolytic effects jmsh.ac.in. The mechanism is thought to involve the modulation of neurotransmitter systems, including dopamine (B1211576) and GABA, which are regulated by 5-HT3 receptors located on interneurons. Given that azasetron is a potent and selective 5-HT3 receptor antagonist, it could be hypothesized to have similar effects, but this has not been demonstrated in specific preclinical studies for azasetron. There is currently a lack of published preclinical research evaluating this compound in established animal models of anxiety, depression, or its effects on cognitive functions like learning and memory.

    Clinical Research and Efficacy of Azasetron Hydrochloride

    Clinical Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)

    Azasetron (B53510) is utilized in the management of nausea and vomiting induced by cancer chemotherapy, including cisplatin-based regimens. wikipedia.org

    The acute phase of CINV, occurring within the first 24 hours after chemotherapy, is a primary target for 5-HT3 receptor antagonists. A randomized, non-inferiority study involving 105 lung cancer patients undergoing moderately emetogenic chemotherapy (carboplatin-based) compared oral azasetron with intravenous granisetron (B54018). The study found that oral azasetron was non-inferior to intravenous granisetron in preventing acute CINV. nih.govmerckmillipore.com

    In a study focused on patients receiving cisplatin (B142131) (≥75 mg/m²), an intravenous bolus of azasetron was administered. When comparing a two-treatment method (5 mg before and 8 hours after chemotherapy) to a standard single 10 mg bolus, the inhibitory effect on vomiting was significantly greater in the two-treatment group on day 1 (p=0.0458). nih.gov

    Delayed CINV, which typically occurs 24 to 120 hours after chemotherapy, can be more challenging to control. In a study involving cisplatin-treated patients, a continuous intravenous infusion of azasetron was found to be significantly superior to a standard bolus injection in inhibiting vomiting on day 2 (p < 0.05) and nausea on days 3 and 4 (p < 0.05). nih.gov Similarly, a two-dose bolus regimen was significantly more effective than a single dose in preventing vomiting on day 2 (p=0.0273) and showed a tendency towards superior nausea inhibition (p=0.0533). nih.gov

    However, in a comparative trial against ondansetron (B39145) for the prevention of delayed CINV, azasetron was found to be inferior. The complete response rate over days 2-6 was 45% for the azasetron group compared to 54.5% for the ondansetron group.

    Azasetron's efficacy has been specifically evaluated in patients receiving highly emetogenic chemotherapy (HEC), such as high-dose cisplatin. In a study with patients receiving cisplatin at a dose of 75 mg/m², a continuous intravenous infusion of azasetron was demonstrated to be highly effective in the prophylaxis of both nausea and vomiting. nih.gov Another study in patients receiving similar cisplatin doses also found a two-treatment approach with azasetron to be highly effective. nih.gov A retrospective study also compared azasetron with ramosetron (B134825) in lung cancer patients receiving cisplatin-based combination therapy, finding no significant difference between the two in preventing emesis.

    Clinical Efficacy in Postoperative Nausea and Vomiting (PONV)

    Azasetron is licensed for the management of postoperative nausea and vomiting (PONV) in Japan. Its efficacy in this setting was evaluated in a prospective, randomized, double-blind study involving 98 female patients undergoing gynecological laparoscopic surgery, a procedure with a high risk of PONV.

    Comparative Clinical Trials with Other 5-HT3 Receptor Antagonists

    The clinical efficacy of azasetron has been directly compared to other first-generation 5-HT3 receptor antagonists in various settings.

    Versus Ramosetron: A retrospective study in lung cancer patients receiving highly emetogenic, cisplatin-based chemotherapy compared azasetron with ramosetron. The results showed no statistically significant difference between the two drugs in terms of protection from emesis. However, the study did note that the grade of nausea was significantly lower in the ramosetron group, and fewer patients in that group required rescue antiemetic medication.

    Data Tables

    Table 1: Azasetron vs. Ondansetron for Delayed CINV

    Outcome (Days 2-6) Azasetron Ondansetron
    Complete Response Rate 45% 54.5%

    Data from a randomized, double-blind, double-dummy, multicenter trial.

    Table 2: Azasetron vs. Ondansetron for PONV (12-24 Hours Post-Op)

    Outcome Azasetron (10 mg) Ondansetron (8 mg) p-value
    Incidence of Nausea 24% 45% 0.035
    Incidence of Vomiting 2% 18% 0.008

    Data from a randomized, double-blind study in patients after gynecological laparoscopic surgery.

    Data from a randomized, controlled, non-inferiority study in moderately emetogenic chemotherapy. nih.govmerckmillipore.com

    Azasetron Hydrochloride vs. Ondansetron in Delayed CINV

    A significant area of clinical investigation has been the comparative efficacy of azasetron and ondansetron in managing delayed CINV, which typically occurs 2 to 5 days after chemotherapy. A multicenter, prospective, randomized, double-dummy, double-blind, parallel-group trial was conducted to evaluate this specific clinical question. cancernetwork.comnih.gov

    In this study, patients undergoing moderately and highly emetogenic chemotherapy were randomized to receive either azasetron or ondansetron for the prevention of delayed CINV. cancernetwork.com The primary endpoint was the complete response rate, defined as no emesis and no use of rescue medication.

    Treatment GroupComplete Response Rate (Days 2-6)95% Confidence Interval
    Azasetron45%-21.4 to 2.5%
    Ondansetron54.5%

    This compound vs. Granisetron in Emesis Control

    The therapeutic equivalence of azasetron and granisetron in the prevention of acute CINV has also been a subject of clinical research. A randomized, controlled, non-inferiority study compared the antiemetic effects of oral azasetron with intravenous granisetron in patients receiving moderately emetogenic chemotherapy for lung cancer. iiarjournals.orgiiarjournals.org

    The study was designed to determine if oral azasetron was non-inferior to intravenous granisetron in preventing acute CINV. The results demonstrated that oral azasetron was indeed non-inferior to intravenous granisetron for this indication. iiarjournals.orgiiarjournals.org The complete response rate during the acute period (0-24 hours) was nearly identical between the two groups, with 98.11% for oral azasetron and 98.08% for intravenous granisetron. iiarjournals.org

    Furthermore, the complete response over the entire study period was also similar, at 68% for the azasetron group and 67% for the granisetron group. iiarjournals.org These findings suggest a comparable efficacy profile between the two agents in the management of acute chemotherapy-induced emesis. iiarjournals.orgiiarjournals.org

    Treatment GroupAcute Period Complete Response Rate (0-24h)Overall Period Complete Response Rate
    Oral Azasetron98.11%68%
    Intravenous Granisetron98.08%67%

    Assessment of Therapeutic Comparability and Distinctiveness

    Based on clinical trial data, this compound exhibits a distinct therapeutic profile when compared to other first-generation 5-HT3 receptor antagonists.

    In the context of delayed CINV, azasetron has demonstrated inferiority to ondansetron, highlighting a significant point of therapeutic distinction. cancernetwork.comresearchgate.net This suggests that ondansetron may be a more effective option for the management of delayed emetic symptoms following chemotherapy.

    Conversely, in the prevention of acute CINV, azasetron has been shown to be non-inferior to granisetron. iiarjournals.orgiiarjournals.org This indicates a degree of therapeutic comparability between the two drugs for this specific phase of emesis. From a pharmacological standpoint, one study noted that azasetron exhibited the highest 5-HT3 receptor occupancy among several first-generation antagonists, with occupancy remaining high at 24 hours after administration. iiarjournals.org This high receptor affinity is a point of distinctiveness for azasetron.

    Novel Therapeutic Avenues and Emerging Research for Azasetron Hydrochloride

    Investigation of Azasetron (B53510) Enantiomers

    Azasetron is a chiral molecule and exists as two enantiomers, mirror images of each other. The R-enantiomer, known as Arazasetron (SENS-401), has become the primary focus of clinical development for new indications. wikipedia.org

    Differential Pharmacological Profiles of (+)-Azasetron and (-)-Azasetron

    Pharmacological and pharmacokinetic testing has indicated a superior profile for the R-enantiomer of azasetron, Arazasetron (SENS-401), compared to the other enantiomer or the racemic form. wikipedia.org This investigational drug is a small molecule that can be administered orally and aims to protect and preserve inner ear tissue from damage that can lead to hearing impairment. labiotech.eubiospace.com Beyond its activity as a 5-HT3 receptor antagonist, SENS-401 also possesses calcineurin inhibiting properties, which are believed to contribute to its otoprotective effects. sensorion.comnih.gov

    Preclinical Studies of Enantiomers in Ear Disorders

    Preclinical research has demonstrated the potential of Arazasetron (SENS-401) in protecting against inner ear damage. In vivo studies have shown that SENS-401 can effectively attenuate hearing loss in animal models of both cisplatin-induced ototoxicity and acoustic trauma. nih.gov These findings suggest that the compound's mechanisms of action are relevant to pathological processes common in different types of inner ear injuries, such as apoptosis. nih.gov Further preclinical investigations in models of cochlear implantation have also shown encouraging results, with SENS-401 preserving residual acoustic hearing at statistically significant levels compared to placebo. hearingreview.com

    Potential Applications in Otology

    The unique profile of Arazasetron (SENS-401) has prompted extensive investigation into its use for treating and preventing various forms of hearing loss. wikipedia.org

    Sudden Sensorineural Hearing Loss (SSNHL) Research

    Arazasetron (SENS-401) has been evaluated for the treatment of Sudden Sensorineural Hearing Loss (SSNHL). It was granted Orphan Drug Designation in Europe for this indication. biospace.com

    A key study in this area was the AUDIBLE-S Phase II clinical trial, a multicenter, randomized, double-blind, placebo-controlled study involving 115 patients with severe or profound SSNHL. clinicaltrialsarena.comhearingreview.com While the trial did not meet its primary endpoint—a 15-decibel improvement in pure tone audiometry (PTA) compared to placebo after four weeks—a sub-analysis yielded noteworthy results. clinicaltrialsarena.comhearingreview.com In a subset of participants with severe hearing loss (hearing threshold ≥ 80dB), which accounted for 30% of the study population, Arazasetron showed a better response compared to placebo. hearingreview.com Post-hoc analyses also suggested clinically significant improvements in PTA change, complete hearing recovery, and Word Recognition Score (WRS), particularly at the 84-day follow-up point in patients with idiopathic SSNHL who also received corticosteroids. nih.gov

    AUDIBLE-S Phase II Trial for SSNHL
    Drug Candidate SENS-401 (Arazasetron)
    Indication Sudden Sensorineural Hearing Loss (SSNHL)
    Number of Patients 115
    Primary Endpoint Improvement of 15 decibels in Pure Tone Audiometry (PTA) vs. placebo at 4 weeks.
    Primary Outcome Not Met. The trial did not achieve its primary efficacy endpoint. clinicaltrialsarena.comhearingreview.com
    Sub-Analysis Finding In patients with severe hearing loss (≥ 80dB), an enhanced response was observed with SENS-401 compared to placebo. clinicaltrialsarena.comhearingreview.com
    Post-Hoc Analysis (Day 84) Showed clinically significant improvements in PTA and Word Recognition Score (WRS) in a subgroup of patients. nih.gov

    Acoustic Trauma-Induced Hearing Loss Studies

    The potential of Arazasetron (SENS-401) to mitigate damage from acute acoustic trauma is an active area of research, supported by organizations like the PATRIOT consortium, a collaboration involving Sensorion and the French Army Biomedical Research Center, aimed at addressing this high unmet medical need. sensorion.com

    A preclinical study in a rat model of severe acoustic trauma-induced hearing loss demonstrated the otoprotective potential of SENS-401. nih.gov The study found that twice-daily oral administration of SENS-401 led to significant improvements in hearing recovery even when treatment was delayed by up to 96 hours post-trauma. nih.gov

    Preclinical Findings: SENS-401 in Acoustic Trauma (Rat Model)
    Primary Outcome Measure Auditory Brainstem Response (ABR) Threshold Shift
    Result All SENS-401 doses improved ABR threshold shift and recovery, reaching statistical significance for recovery after 28 days of treatment (p < 0.05). nih.gov
    Secondary Outcome Measure Distortion Product Otoacoustic Emissions (DPOAE)
    Result DPOAE amplitude loss and recovery improved markedly, reaching significance after 14 days (p < 0.05). nih.gov
    Cell Survival Outcome Outer Hair Cell (OHC) Count
    Result Significantly more surviving OHCs were present after SENS-401 treatment, with up to 5.3-fold more cells in the basal cochlea turn compared to placebo. nih.gov

    Cisplatin-Induced Ototoxicity Mitigation Research

    A significant area of investigation is the use of Arazasetron (SENS-401) to prevent the ototoxic effects of cisplatin (B142131), a widely used chemotherapy agent. europeanpharmaceuticalreview.com Cisplatin can cause permanent, irreversible hearing loss in a high percentage of patients. labiotech.eu SENS-401 has received Orphan Drug Designation from the U.S. FDA for the prevention of platinum-induced ototoxicity in the pediatric population. labiotech.eubiospace.com

    The NOTOXIS Phase IIa clinical trial is currently evaluating the efficacy of SENS-401 in preventing CIO in adult cancer patients. europeanpharmaceuticalreview.comhearingreview.com This multicenter, randomized, open-label study assesses the change in pure tone audiometry from baseline after completion of cisplatin treatment as its primary endpoint. europeanpharmaceuticalreview.comclinicaltrialsarena.com Preliminary results from the trial have suggested a potential otoprotective effect at higher cumulative cisplatin doses and a favorable safety profile. hearingreview.com

    Antimitogenic and Apoptotic Effects on Cancer Cell Lines

    Research into the direct effects of 5-HT3 receptor antagonists on cancer cell proliferation and survival has revealed potential mechanisms that extend beyond their antiemetic function. Although studies focusing specifically on Azasetron hydrochloride are limited, investigations into other drugs within the same class, such as ondansetron (B39145) and tropisetron (B1223216), have demonstrated selective cytotoxicity against certain cancer cells. nih.gov

    Detailed Research Findings

    A key study investigated the anticancer effects of the 5-HT3 receptor antagonists ondansetron and tropisetron on melanoma cancer cell lines (WM-266-4 and B16F10). The findings indicated that these compounds exhibit selective, concentration-dependent cytotoxicity in these melanoma cells. nih.gov The research elucidated several key mechanisms through which these effects are mediated:

    Induction of Classical Apoptosis: The 5-HT3 receptor antagonists were found to promote characteristics of classical apoptosis. This programmed cell death was evidenced by the accumulation of sub-G1 DNA, the presence of cleaved caspase-3, increased mitochondrial membrane permeability, and the exposure of phosphatidylserine (B164497) on the cell surface. nih.gov

    Impairment of Microtubule Formation: The study revealed that ondansetron and tropisetron impaired the formation of microtubules within the melanoma cells. nih.gov This action suggests a potential antimitogenic effect, as microtubules are critical components of the mitotic spindle, which is essential for cell division. The impairment of microtubule formation can lead to mitotic arrest and subsequent cell death.

    Modulation of Signaling Pathways: The anticancer activity was also linked to the modulation of key cellular signaling pathways. Treatment with the antagonists led to an increase in cytosolic calcium levels, induced the phosphorylation of ERK1/2, and inhibited the pro-survival transcription factor NF-κB. nih.gov

    These findings suggest that the therapeutic potential of 5-HT3 receptor antagonists may not be limited to supportive care in oncology. By inducing apoptosis and disrupting mitosis, these compounds could represent a novel avenue for direct cancer therapy. nih.gov

    Interactive Data Table: Effects of 5-HT3 Receptor Antagonists on Melanoma Cell Lines

    The following table summarizes the observed effects of the 5-HT3 receptor antagonists ondansetron and tropisetron on melanoma cell lines, as specific data for this compound is not yet available. This data represents the effects of the broader drug class.

    Effect ObservedMechanism/MarkerCancer Cell LinesFinding
    Cytotoxicity Concentration-dependent cell deathWM-266-4, B16F10Selective killing of melanoma cells was observed. nih.gov
    Apoptosis Cleaved Caspase-3WM-266-4, B16F10Increased levels indicated activation of the apoptotic cascade. nih.gov
    Mitochondrial Membrane PermeabilityWM-266-4, B16F10Increased permeability suggested mitochondrial pathway involvement. nih.gov
    Phosphatidylserine ExposureWM-266-4, B16F10Externalization of this lipid is a hallmark of early apoptosis. nih.gov
    Antimitogenic Effect Microtubule FormationWM-266-4, B16F10Formation was impaired, suggesting disruption of cell division. nih.gov
    Signal Transduction NF-κB InhibitionWM-266-4, B16F10Inhibition of this pro-survival factor contributes to cell death. nih.gov
    ERK1/2 ActivationWM-266-4, B16F10Phosphorylation of ERK1/2 was induced. nih.gov

    Pharmacogenetics and Individualized Azasetron Hydrochloride Therapy

    Impact of Genetic Polymorphisms on Azasetron (B53510) Hydrochloride Pharmacokinetics

    The metabolism of many drugs, including several 5-HT3 receptor antagonists, is heavily influenced by the cytochrome P450 (CYP) enzyme system. Genetic polymorphisms in the genes encoding these enzymes can lead to significant inter-individual differences in drug clearance and exposure.

    However, azasetron hydrochloride exhibits a pharmacokinetic profile that may render it less susceptible to the effects of these genetic variations compared to other drugs in its class. A key distinguishing feature of azasetron is that a substantial portion of the administered dose, approximately 60-70%, is excreted unchanged in the urine nih.gov. This high rate of renal clearance in its active form means that metabolic pathways play a less dominant role in its elimination.

    Furthermore, in vitro studies using human liver microsomes have demonstrated that azasetron does not significantly inhibit or stimulate the activity of several major CYP enzymes at clinically relevant concentrations nih.gov. The enzymes investigated include CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4 nih.gov. This is in contrast to other 5-HT3 antagonists, such as ondansetron (B39145), which is known to be a substrate for multiple CYP enzymes, including the highly polymorphic CYP2D6 nih.govnih.gov. The metabolism of dolasetron (B1670872) and tropisetron (B1223216) is also predominantly dependent on CYP2D6 nih.govnih.gov.

    The clinical implications of this are significant. For drugs that are extensively metabolized by polymorphic enzymes like CYP2D6, individuals can be classified into different metabolizer phenotypes, such as poor, intermediate, extensive (normal), and ultrarapid metabolizers. Ultrarapid metabolizers, for instance, may experience therapeutic failure with standard doses of drugs that are CYP2D6 substrates due to rapid drug clearance. Conversely, poor metabolizers may be at an increased risk of adverse effects due to drug accumulation. Given that azasetron's metabolism is not heavily reliant on these polymorphic pathways, its pharmacokinetic profile is expected to be more consistent across individuals with different genetic makeups for these CYP enzymes.

    5-HT3 Receptor AntagonistPrimary Metabolizing CYP EnzymesImpact of CYP2D6 PolymorphismPercentage of Unchanged Drug in Urine
    AzasetronNot significantly metabolized by major CYPsMinimal Expected Impact~60-70%
    OndansetronCYP3A4, CYP1A2, CYP2D6Significant~5-10%
    DolasetronCYP2D6, CYP3A4Significant&lt;1%
    TropisetronCYP2D6Significant~8%

    Influence of Genetic Variation on 5-HT3 Receptor Sensitivity

    The 5-HT3 receptor, the pharmacological target of this compound, is a complex protein composed of five subunits. The genes encoding these subunits, particularly HTR3A, HTR3B, and HTR3C, exhibit genetic polymorphisms that can alter the receptor's structure and function, thereby influencing the efficacy of 5-HT3 receptor antagonists tandfonline.com.

    While direct studies on the impact of these polymorphisms on azasetron efficacy are limited, research on other 5-HT3 antagonists provides valuable insights. For instance, certain polymorphisms in the HTR3B gene have been associated with altered responses to ondansetron nih.govnih.gov. A specific deletion in the promoter region of the HTR3B gene has been linked to reduced efficacy of ondansetron and tropisetron in patients undergoing chemotherapy nih.gov. Similarly, variations in the HTR3C gene have been investigated as potential predictors of anti-emetic response nih.govresearchgate.net.

    One study has suggested that azasetron exhibits the highest 5-HT3 receptor occupancy among several first-generation 5-HT3 antagonists, which may contribute to its robust antiemetic effect nih.gov. High receptor occupancy could potentially overcome some of the subtle changes in receptor affinity caused by certain genetic variations. However, without specific research, it remains theoretical whether the clinical efficacy of azasetron is significantly influenced by polymorphisms in the 5-HT3 receptor genes.

    Future research in the pharmacogenetics of this compound should focus on directly investigating the association between HTR3 gene variants and clinical outcomes in patients treated with this agent. Such studies would be instrumental in moving towards a more personalized approach to antiemetic therapy, where genetic information could be used to select the most appropriate 5-HT3 receptor antagonist for each patient.

    GenePolymorphism ExampleObserved Association with other 5-HT3 Antagonists (e.g., Ondansetron)Potential Implication for this compound
    HTR3A-42C>TAssociated with clinical response to some psychotropic drugs that interact with the serotonin (B10506) system.Theoretically could influence binding affinity or receptor expression, but no direct evidence for azasetron.
    HTR3B-100_-102AAG deletionAssociated with reduced efficacy of ondansetron and tropisetron.May potentially influence azasetron efficacy, but this has not been studied.
    HTR3CK163N (rs6766410)Some studies suggest a link to the efficacy of ondansetron, though findings are not always consistent.Could theoretically alter receptor function and response to azasetron, but requires specific investigation.

    Drug Interaction Research Involving Azasetron Hydrochloride

    Cytochrome P450 Enzyme-Mediated Drug Interaction Potential

    The metabolism of azasetron (B53510) hydrochloride, like many pharmaceuticals, is understood to involve the cytochrome P450 (CYP450) enzyme system in the liver. While specific research pinpointing the exact isoenzymes responsible for azasetron's breakdown is not extensively detailed in publicly available literature, the metabolic pathways of other 5-HT3 receptor antagonists provide valuable insights into its likely interactions. For instance, ondansetron (B39145) is metabolized by CYP3A4, CYP2D6, and CYP1A2, while the active metabolite of dolasetron (B1670872) is metabolized by CYP2D6 and CYP3A4.

    Given that azasetron is part of the same therapeutic class, it is plausible that its metabolism involves one or more of these common pathways. Therefore, co-administration of azasetron hydrochloride with drugs that are potent inhibitors or inducers of these enzymes could potentially alter its plasma concentration, thereby affecting its efficacy or safety profile.

    Table 1: Examples of Clinically Significant CYP450 Modulators

    CYP Isoenzyme Inhibitors (May Increase Azasetron Levels) Inducers (May Decrease Azasetron Levels)
    CYP3A4 Ketoconazole, Itraconazole, Ritonavir, Clarithromycin, Grapefruit Juice Rifampicin, Carbamazepine, Phenytoin, St. John's Wort
    CYP2D6 Fluoxetine, Paroxetine, Quinidine, Bupropion Not commonly induced by drugs
    CYP1A2 Fluvoxamine, Ciprofloxacin, Cimetidine Tobacco Smoke, Omeprazole, Phenobarbital

    It is important for healthcare professionals to consider a patient's complete medication profile for potential interactions mediated by the CYP450 system when prescribing this compound.

    Interactions with Other Antiemetics, particularly Steroids

    In clinical practice, 5-HT3 receptor antagonists like this compound are frequently co-administered with other antiemetic agents, most notably corticosteroids such as dexamethasone (B1670325), to enhance efficacy in preventing chemotherapy-induced nausea and vomiting.

    Research has been conducted on the physical compatibility of this compound when mixed with dexamethasone sodium phosphate (B84403) for intravenous administration. A study demonstrated that a mixture of this compound and dexamethasone sodium phosphate is physically and chemically stable for 48 hours at room temperature and for 14 days when refrigerated, provided it is protected from light nih.gov. This finding is crucial for clinical settings where these drugs are prepared in advance for patient administration.

    While this study confirms the stability of the combination, it does not delve into the pharmacodynamic or pharmacokinetic interactions between these agents. However, some research involving other 5-HT3 antagonists suggests that corticosteroids may have a positive influence. For instance, it has been postulated that the co-administration of dexamethasone could positively influence the impact of ondansetron on the QT interval nih.gov. Further research is warranted to fully elucidate the nature and clinical significance of the drug interactions between this compound and various steroids or other classes of antiemetics.

    Potential for QT Prolongation in Concomitant Drug Use

    A significant safety concern with the class of 5-HT3 receptor antagonists is their potential to prolong the QT interval on an electrocardiogram (ECG), which can increase the risk of a serious and potentially fatal cardiac arrhythmia known as Torsades de Pointes. This compound is also associated with this risk patsnap.com.

    Table 2: Examples of Drugs with Potential for QT Prolongation

    Drug Class Examples
    Antiarrhythmics Amiodarone, Sotalol, Quinidine, Procainamide
    Antipsychotics Haloperidol, Thioridazine, Ziprasidone
    Antidepressants Citalopram, Escitalopram, Amitriptyline
    Antibiotics Macrolides (e.g., Erythromycin), Fluoroquinolones (e.g., Ciprofloxacin)
    Antifungals Ketoconazole, Fluconazole
    Other Antiemetics Droperidol, Ondansetron

    Healthcare providers should carefully evaluate a patient's medication regimen for other drugs that may prolong the QT interval before initiating treatment with this compound patsnap.com. Monitoring of electrolytes, such as potassium and magnesium, is also important as imbalances can exacerbate the risk of QT prolongation.

    Future Directions in Azasetron Hydrochloride Research

    Exploration of Structure-Activity Relationships for Enhanced Selectivity

    Future research into azasetron (B53510) hydrochloride will likely focus on elucidating its structure-activity relationships (SAR) to develop analogs with even greater selectivity for the 5-HT3 receptor. Azasetron is a benzamide (B126) derivative with a distinct chemical structure compared to indole-type 5-HT3 receptor antagonists. nih.gov This unique structure presents an opportunity for medicinal chemists to explore modifications that could enhance its binding affinity and selectivity, potentially leading to improved efficacy and a better side-effect profile. patsnap.comnih.gov

    Studies on other 5-HT3 receptor antagonists have identified key pharmacophore descriptors essential for high-affinity binding. acs.org These typically include a hydrogen bond acceptor and a basic nitrogen atom situated at a specific distance from each other. acs.org For azasetron, which already demonstrates a high affinity for the 5-HT3 receptor with a Ki value of 0.33 nM, future SAR studies could investigate the impact of substitutions on its benzoxazine (B1645224) and azabicyclo[2.2.2]octane rings. nih.gov The goal of these molecular modifications would be to optimize interactions with the binding pocket residues of the 5-HT3 receptor, thereby increasing selectivity over other serotonin (B10506) receptor subtypes and minimizing off-target effects. patsnap.comnih.gov

    Key areas for SAR exploration in azasetron could include:

    Modification of the Benzoxazine Ring: Altering substituents on this ring system could influence the electronic and steric properties of the molecule, potentially affecting receptor interaction and selectivity.

    Stereochemistry of the Azabicyclic Moiety: Investigating the impact of different stereoisomers on receptor binding and functional activity could lead to the identification of more potent and selective enantiomers. An investigational drug, arazasetron besylate (SENS-401), is being studied which contains exclusively the R-enantiomer of azasetron. wikipedia.org

    Linker Region Modification: The carboxamide linker connecting the two main structural components could be modified to alter flexibility and orientation within the receptor binding site, potentially enhancing affinity.

    Structural Moiety of AzasetronPotential Modification StrategyDesired Outcome for Enhanced Selectivity
    Benzoxazine RingSubstitution with different functional groups (e.g., electron-donating or -withdrawing groups)Optimize electronic and steric interactions with the 5-HT3 receptor binding pocket.
    Azabicyclo[2.2.2]octane RingExploration of different stereoisomers (enantiomers and diastereomers)Identify the stereoisomer with the highest affinity and selectivity for the 5-HT3 receptor.
    Carboxamide LinkerAlteration of linker length and rigidityImprove the orientation and binding of the molecule within the receptor.

    Development of Novel Formulations and Delivery Methods

    While currently available as oral tablets and intravenous injections, the therapeutic application of azasetron hydrochloride could be significantly expanded through the development of novel formulations and delivery systems. sci-hub.se These advancements aim to improve patient compliance, prolong the duration of action, and provide alternative routes of administration for patients who have difficulty with conventional methods, such as those experiencing severe nausea and vomiting. sci-hub.se

    One promising area of research is the development of a transdermal drug delivery system (TDDS) for azasetron. A drug-in-adhesive transdermal patch has been formulated and has shown sustained release profiles in vivo for up to 216 hours. nih.gov This type of formulation could be particularly beneficial for managing delayed chemotherapy-induced nausea and vomiting (CINV), which can occur several days after treatment. sci-hub.se A transdermal patch offers the advantage of non-invasive, continuous drug delivery, which can improve patient compliance and provide a more consistent plasma concentration of the drug. sci-hub.senih.gov

    Furthermore, the application of nanotechnology in drug delivery presents exciting possibilities for this compound. nih.govastrazeneca.com Nanoparticle-based systems, such as liposomes, polymeric nanoparticles, and nano-emulsions, could be engineered to encapsulate azasetron, potentially offering several advantages: nih.govtexilajournal.com

    Enhanced Bioavailability: Nanocarriers can protect the drug from degradation and improve its absorption.

    Targeted Delivery: Nanoparticles can be designed to target specific sites in the body, such as the chemoreceptor trigger zone in the brain, which is involved in the vomiting reflex. patsnap.com

    Controlled Release: The release of azasetron from nanoparticles can be modulated to achieve a sustained therapeutic effect.

    Other innovative delivery methods that could be explored for this compound include:

    Orally disintegrating tablets (ODTs): These would be beneficial for patients who have difficulty swallowing.

    Nasal sprays: This route of administration offers rapid absorption and circumvents first-pass metabolism.

    Suppositories: A study in rabbits has already indicated that rectal administration of azasetron leads to greater and more rapid absorption compared to the oral route. nih.gov

    Novel Formulation/Delivery MethodPotential Advantages for this compoundSupporting Research/Rationale
    Transdermal PatchProlonged duration of action, non-invasive, improved patient compliance, suitable for delayed CINV.A study has demonstrated sustained release of azasetron from a transdermal patch for 216 hours. nih.gov
    Nanoparticle-Based Systems (e.g., Liposomes)Enhanced bioavailability, potential for targeted delivery to the CNS, controlled and sustained release.Nanotechnology offers versatile platforms for improving drug delivery. nih.govastrazeneca.com
    Orally Disintegrating TabletsEase of administration for patients with dysphagia or severe nausea.Established technology to improve patient compliance.
    Nasal SprayRapid onset of action, avoidance of first-pass metabolism.A recognized route for rapid drug delivery.
    SuppositoriesAlternative for patients unable to take oral medication, rapid and enhanced absorption.Preclinical studies in rabbits have shown superior absorption via the rectal route compared to oral administration. nih.gov

    Further Elucidation of CNS Distribution and its Clinical Relevance

    This compound exerts its antiemetic effect by blocking 5-HT3 receptors located both peripherally in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brain. patsnap.compatsnap.com A comprehensive understanding of its distribution within the central nervous system (CNS) is crucial for optimizing its therapeutic use and exploring its potential in other CNS-related conditions.

    Future research should focus on quantifying the extent and rate of azasetron's penetration across the blood-brain barrier (BBB). Studies on other 5-HT3 antagonists, such as ondansetron (B39145), have shown limited CNS penetration, with cerebrospinal fluid (CSF) concentrations being significantly lower than plasma concentrations. wustl.edunih.govnih.gov Determining the CSF-to-plasma partition coefficient for azasetron would provide valuable insight into its ability to reach central targets. This is clinically relevant as the efficacy of azasetron in preventing vomiting is partly dependent on its action within the CNS. patsnap.com

    Further elucidation of azasetron's CNS distribution could have several clinical implications:

    Optimizing Antiemetic Therapy: Understanding how efficiently azasetron reaches the CTZ could help in refining treatment regimens for CINV and postoperative nausea and vomiting (PONV).

    Exploring New Therapeutic Indications: Given the widespread distribution of 5-HT3 receptors in the CNS, a better understanding of azasetron's brain penetration could open avenues for its investigation in other conditions such as anxiety, depression, and irritable bowel syndrome, where serotonin plays a significant role. patsnap.com

    Informing the Development of New Drugs: Data on the CNS pharmacokinetics of azasetron could guide the design of new 5-HT3 antagonists with enhanced or restricted CNS penetration, depending on the desired therapeutic target.

    Research FocusMethodologyClinical Relevance
    Quantification of Blood-Brain Barrier PenetrationMeasurement of azasetron concentrations in plasma and cerebrospinal fluid (CSF) to determine the CSF-to-plasma partition coefficient.Provides a quantitative measure of CNS access, which is crucial for understanding its central antiemetic effects.
    Mapping of Brain Receptor OccupancyPositron Emission Tomography (PET) imaging with a radiolabeled ligand for the 5-HT3 receptor.Allows for visualization and quantification of the extent to which azasetron binds to its target receptors in the brain.
    Correlation of CNS Distribution with Clinical OutcomesClinical studies that correlate azasetron's CNS pharmacokinetic parameters with its antiemetic efficacy and any observed CNS side effects.Establishes a direct link between brain exposure and therapeutic and adverse effects.

    Investigation of Long-Term Outcomes and Patient Subgroup Responses

    While the efficacy of this compound in managing acute nausea and vomiting is well-established, there is a need for more extensive research into its long-term outcomes and its effectiveness in specific patient subgroups. patsnap.com Future clinical trials should be designed to evaluate the sustained efficacy and safety of azasetron, particularly in the context of repeated cycles of chemotherapy. A retrospective study comparing ramosetron (B134825) and azasetron for the prevention of both acute and delayed cisplatin-induced emesis found no significant difference in protection from emesis, though the grade of nausea was lower with ramosetron. nih.gov Further prospective, long-term studies are needed to confirm these findings and to assess the impact of prolonged azasetron use on patient quality of life.

    Investigating the response to azasetron in various patient subgroups is another critical area for future research. This involves analyzing how factors such as age, gender, genetic polymorphisms in drug-metabolizing enzymes, and the presence of comorbidities might influence the drug's efficacy and safety. umd.eduesmo.org For instance, a clinical evaluation of azasetron in patients with hepatocellular carcinoma and chronic liver disease found it to be safe and effective, with a higher plasma concentration observed in patients with liver cirrhosis compared to healthy volunteers. nih.gov This highlights the importance of studying specific patient populations to tailor antiemetic therapy.

    Future research should aim to:

    Conduct large-scale, long-term clinical trials: These studies should follow patients over multiple cycles of chemotherapy to assess the consistency of azasetron's antiemetic effect and monitor for any cumulative toxicities.

    Investigate the impact of pharmacogenomics: Identifying genetic variations that affect the metabolism and receptor binding of azasetron could lead to more personalized and effective antiemetic strategies.

    Research AreaObjectivePotential Impact
    Long-Term Efficacy and SafetyTo evaluate the sustained antiemetic effect and safety profile of azasetron over multiple cycles of chemotherapy.Provides evidence for the long-term utility of azasetron and informs clinical guidelines for its extended use.
    Patient Subgroup Analysis (e.g., elderly, patients with hepatic impairment)To determine if the efficacy and safety of azasetron differ in specific patient populations.Allows for more individualized treatment recommendations and dose adjustments for at-risk groups.
    Pharmacogenomic StudiesTo identify genetic markers that predict patient response to azasetron.Facilitates a personalized medicine approach to antiemetic therapy, maximizing efficacy while minimizing adverse effects.

    Q & A

    Q. What is the mechanism of action of azasetron hydrochloride, and how can its selectivity for 5-HT3 receptors be experimentally validated?

    this compound acts as a potent and selective antagonist of the 5-HT3 receptor, blocking serotonin-induced signaling. To validate its selectivity:

    • Conduct radioligand binding assays using 5-HT3 receptor-expressing cell lines or isolated tissue preparations (e.g., guinea pig ileum) to measure inhibition constants (Ki) against other serotonin receptor subtypes .
    • Use functional assays , such as electrophysiological recordings or serotonin-induced contraction studies, to confirm receptor antagonism without cross-reactivity with dopamine receptors .

    Q. What are the recommended methods for synthesizing this compound in laboratory settings?

    The synthesis involves a nine-step process starting from methyl 5-chloro-2-hydroxybenzoate:

    • Key steps include nitration , reduction , and cyclization , with an overall yield of ~40%.
    • Characterization via IR spectroscopy , 1H-NMR , and mass spectrometry ensures structural fidelity .
    • Optimize reaction conditions (e.g., temperature, catalyst choice) to improve yield and purity .

    Q. How should researchers assess the pharmacokinetic profile of this compound in preclinical models?

    • Use HPLC or LC-MS/MS to measure plasma concentrations in animal models (e.g., rodents) after intravenous or oral administration.
    • Parameters like bioavailability, half-life, and clearance can be derived from pharmacokinetic curves .
    • Validate assays using reference standards from accredited sources (e.g., National Institutes for Food and Drug Control) .

    Advanced Research Questions

    Q. How does light exposure impact the stability of this compound in combination therapies, and how can this be mitigated?

    • Light exposure causes rapid degradation : Azasetron loses >50% potency within 4 hours and >80% after 48 hours when mixed with dexamethasone in saline and exposed to light .
    • Mitigation strategies :
    • Store admixtures in light-protected containers (e.g., amber glass or polyolefin bags).
    • Use HPLC with a Phenomenex C18 column (4.6 × 150 mm, 5 µm) and a mobile phase of acetonitrile/KH2PO4 buffer/triethylamine (25:74:1, pH 4.0) to monitor degradation products .

    Q. What experimental design is recommended for evaluating drug compatibility in azasetron-dexamethasone admixtures?

    • Prepare solutions with varying concentrations (e.g., 0.05–0.2 mg/mL dexamethasone + 0.1 mg/mL azasetron) in 0.9% sodium chloride.
    • Store in polyolefin bags or glass bottles at 4°C (14-day stability) or 25°C (48-hour stability) under light-protected vs. exposed conditions .
    • Analyze triplicate samples using validated HPLC methods (detection at 241 nm for dexamethasone, 302 nm for azasetron) .

    Q. How can contradictions in stability data between studies be resolved?

    • Example contradiction : Wang et al. (2010) reported 24-hour stability under light protection, while later studies observed degradation within 4 hours under light .
    • Resolution :
    • Replicate experiments with controlled variables (e.g., light intensity, container material).
    • Validate analytical methods using forced degradation studies (e.g., acid/alkaline hydrolysis, oxidative stress) to identify degradation pathways .

    Q. What strategies improve the yield of this compound synthesis at the laboratory scale?

    • Optimize nitration conditions (e.g., nitric acid concentration, reaction time) to minimize by-products.
    • Explore alternative reducing agents (e.g., catalytic hydrogenation vs. chemical reduction) for intermediate steps.
    • Use high-purity starting materials and monitor reaction progress via thin-layer chromatography (TLC) .

    Methodological Considerations

    Q. How to validate an HPLC method for quantifying this compound in biological matrices?

    • Establish linearity (e.g., 0.1–10 µg/mL range), precision (%RSD <2%), and accuracy (recovery >95%).
    • Test specificity by spiking plasma samples with degradation products (e.g., acid/alkaline-treated azasetron) .
    • Use a Shimadzu LC-20A system with a diode array detector and Class VP 7.4 software for data acquisition .

    Q. What are critical factors in designing in vivo studies for azasetron’s antiemetic efficacy?

    • Use chemotherapy-induced nausea models (e.g., cisplatin-treated rodents).
    • Compare azasetron’s efficacy against other 5-HT3 antagonists (e.g., ondansetron) using behavioral metrics (e.g., retching frequency).
    • Control for variables like dosing schedule and route (IV vs. oral) .

    Data Contradiction Analysis

    Q. Why do studies report differing stability outcomes for this compound in infusion solutions?

    • Key variables : Light exposure, temperature, and container material (polyolefin vs. glass) significantly affect stability.
    • Example : Solutions stored at 4°C in light-protected polyolefin bags retain >97% potency for 14 days, while light-exposed samples degrade rapidly at 25°C .
    • Recommendation : Standardize experimental conditions and report detailed metadata (e.g., light intensity, container type) to enhance reproducibility .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.